![molecular formula C21H21NO2 B214112 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide](/img/structure/B214112.png)
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide, also known as Compound 21, is a novel selective androgen receptor modulator (SARM) that has been extensively studied for its potential therapeutic applications in various diseases. SARMs are a class of compounds that selectively bind to androgen receptors, which are found in various tissues such as muscle, bone, and brain, and regulate the expression of genes involved in muscle growth, bone density, and cognitive function.
Wirkmechanismus
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 selectively binds to androgen receptors in muscle and bone tissues, leading to the activation of genes involved in muscle growth and bone density. Unlike traditional androgen therapies, 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 does not bind to androgen receptors in other tissues such as the prostate gland, leading to fewer side effects.
Biochemical and physiological effects:
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 has been shown to increase muscle mass and bone density in preclinical studies, making it a potential therapeutic agent for the treatment of muscle wasting and osteoporosis. In addition, 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting its potential as a cognitive enhancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 has several advantages for lab experiments, including its high purity and yield, and its selective binding to androgen receptors in muscle and bone tissues. However, its limited solubility in water and its potential toxicity at high doses may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21, including its potential therapeutic applications in other diseases such as cancer cachexia and sarcopenia, and its use as a cognitive enhancer in humans. In addition, further studies are needed to determine the optimal dosing and administration of 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21, as well as its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 is a novel SARM that has shown promising results for its potential therapeutic applications in various diseases. Its selective binding to androgen receptors in muscle and bone tissues, and its lack of side effects associated with traditional androgen therapies, make it a promising candidate for further research and development.
Synthesemethoden
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 can be synthesized by a multistep process involving the reaction of naphthalene with benzyl chloroformate, followed by the reaction with propan-2-ylamine and subsequent deprotection of the benzyl group. The final product is obtained in high purity and yield, making it suitable for various research applications.
Wissenschaftliche Forschungsanwendungen
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 has been extensively studied for its potential therapeutic applications in various diseases such as muscle wasting, osteoporosis, and Alzheimer's disease. In preclinical studies, 3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide 21 has been shown to selectively activate androgen receptors in muscle and bone tissues, leading to increased muscle mass and bone density, without the side effects associated with traditional androgen therapies such as prostate enlargement and hair loss.
Eigenschaften
Produktname |
3-[(naphthalen-1-yloxy)methyl]-N-(propan-2-yl)benzamide |
---|---|
Molekularformel |
C21H21NO2 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-(naphthalen-1-yloxymethyl)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H21NO2/c1-15(2)22-21(23)18-10-5-7-16(13-18)14-24-20-12-6-9-17-8-3-4-11-19(17)20/h3-13,15H,14H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
CEZKPIDAVIVFIX-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)COC2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.